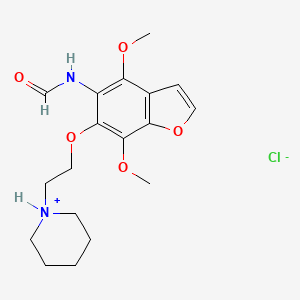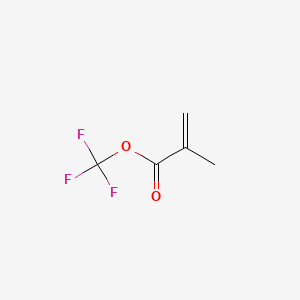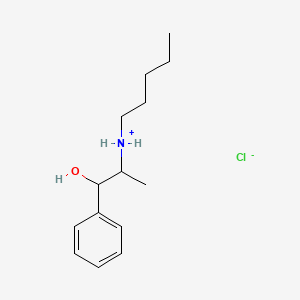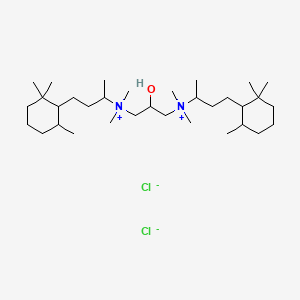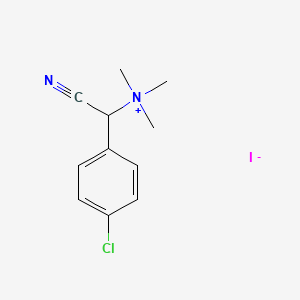
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is a quaternary ammonium compound that features a benzyl group substituted with a chlorine atom at the para position and a cyano group at the alpha position. This compound is known for its applications in organic synthesis and as an intermediate in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide typically involves the reaction of p-chlorobenzyl chloride with trimethylamine, followed by the introduction of a cyano group. The reaction conditions often include:
Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: Phase-transfer catalysts may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale batch or continuous processes. The key steps include:
Reaction of p-chlorobenzyl chloride with trimethylamine: This step forms the quaternary ammonium salt.
Introduction of the cyano group: This can be achieved through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.
化学反応の分析
Types of Reactions
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the quaternary ammonium group.
Oxidation and Reduction: The cyano group can be reduced to primary amines, while the benzyl group can undergo oxidation to form benzaldehyde derivatives.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium cyanide or potassium cyanide in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Primary Amines: From the reduction of the cyano group.
Benzaldehyde Derivatives: From the oxidation of the benzyl group.
Coupled Products: From cross-coupling reactions.
科学的研究の応用
Chemistry
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is used as an intermediate in organic synthesis, particularly in the preparation of complex organic molecules. It is also employed in phase-transfer catalysis and as a reagent in various coupling reactions.
Biology and Medicine
In biological research, this compound can be used to study the effects of quaternary ammonium compounds on cellular processes. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry
Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its role as an intermediate makes it valuable in the synthesis of various end products.
作用機序
The mechanism of action of (p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide involves its interaction with nucleophiles and electrophiles. The quaternary ammonium group acts as an electrophilic center, making it susceptible to nucleophilic attack. The cyano group can participate in various reactions, including reduction and coupling, to form different products.
類似化合物との比較
Similar Compounds
Benzyltrimethylammonium iodide: Lacks the cyano and chloro substituents.
(p-Methyl-alpha-cyanobenzyl)trimethylammonium iodide: Contains a methyl group instead of a chlorine atom.
(p-Chloro-alpha-cyanobenzyl)triethylammonium iodide: Has ethyl groups instead of methyl groups on the ammonium center.
Uniqueness
(p-Chloro-alpha-cyanobenzyl)trimethylammonium iodide is unique due to the presence of both the cyano and chloro substituents, which confer distinct reactivity and properties. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
特性
CAS番号 |
73663-99-7 |
|---|---|
分子式 |
C11H14ClIN2 |
分子量 |
336.60 g/mol |
IUPAC名 |
[(4-chlorophenyl)-cyanomethyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C11H14ClN2.HI/c1-14(2,3)11(8-13)9-4-6-10(12)7-5-9;/h4-7,11H,1-3H3;1H/q+1;/p-1 |
InChIキー |
DJNRVNNKRWXXHV-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)C(C#N)C1=CC=C(C=C1)Cl.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate](/img/structure/B13763649.png)
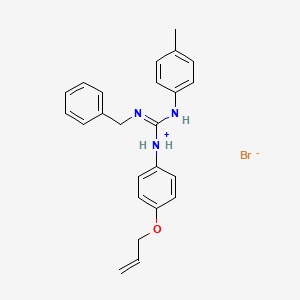
![2-Naphthalenesulfonic acid, 6-amino-4-hydroxy-5-[[4-[[[4-[(4-hydroxyphenyl)azo]phenyl]amino]carbonyl]phenyl]azo]-](/img/structure/B13763656.png)
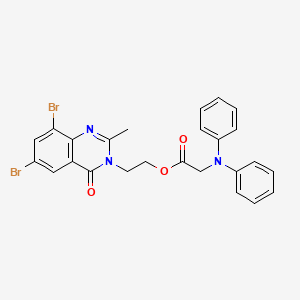
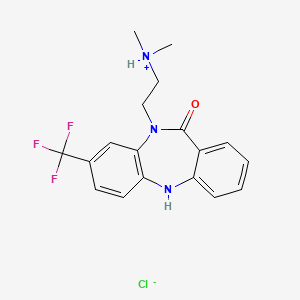
![Acetamide, N-[2-[(4,5-dicyano-1-methyl-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13763674.png)
![2-({N-[(benzyloxy)carbonyl]glycyl}amino)prop-2-enoic acid](/img/structure/B13763675.png)
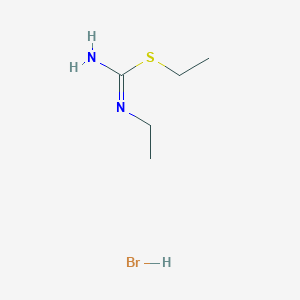
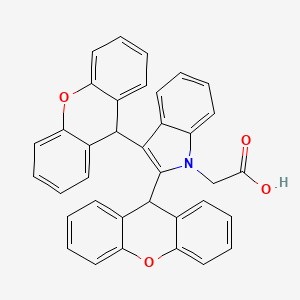
![N-[(2-chlorophenyl)methyl]-N-[2-(2-methylbutan-2-ylamino)-2-oxoethyl]thiadiazole-4-carboxamide](/img/structure/B13763688.png)
